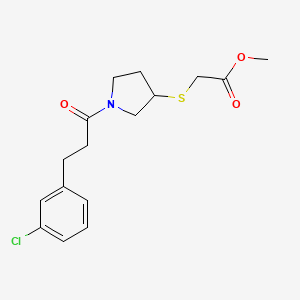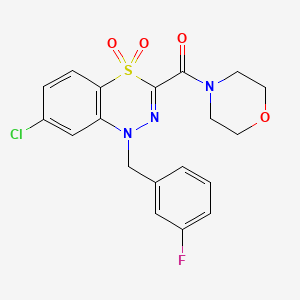![molecular formula C18H16BrNO2 B2503290 5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 530124-62-0](/img/structure/B2503290.png)
5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde" is a brominated indole derivative, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Indole derivatives are commonly studied for their interesting chemical and physical properties, and they often serve as key intermediates in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of brominated indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde involves a chemo- and regioselective Br/Li exchange reaction, starting from a brominated thiophene and proceeding through a five-step protocol with an overall yield of 33% . Similarly, the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole is achieved through a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions .
Molecular Structure Analysis
The molecular structure of brominated indole derivatives is often elucidated using X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using this technique . Additionally, the crystal structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone was analyzed, revealing hydrogen-bonded ribbons in the crystal lattice .
Chemical Reactions Analysis
Brominated indole derivatives can participate in various chemical reactions. The presence of the bromine atom and the aldehyde group in the molecule provides reactive sites for further functionalization. For example, the bromine atom can be involved in substitution reactions, while the aldehyde group can undergo condensation reactions to form new carbon-carbon or carbon-nitrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives can be influenced by their molecular structure. Photophysical studies of related compounds show that the emission spectrum and quantum yield can vary significantly in different solvents, indicating solvatochromic behavior . The thermal stability of these compounds is also of interest, with some showing good stability up to certain temperatures . Additionally, the presence of substituents on the indole ring can affect the molecule's dipole moment and electronic properties .
科学的研究の応用
Crystallographic Studies
- Molecules of 5-bromo-1H-indole-3-carbaldehyde derivatives have been studied for their crystallographic properties, showing a pairing by aminocarbonyl hydrogen bonds forming ribbons (Ali, Halim, & Ng, 2005).
Molecular Interactions and Characterization
- The compound has been involved in studies for its condensation reaction properties and molecular interactions. A particular focus has been on its behavior in crystal structure and Hirshfeld surface analysis (Barakat et al., 2017).
Cytotoxic Properties
- In the context of marine natural products, derivatives of 5-bromo-1H-indole-3-carbaldehyde have been isolated and evaluated for their cytotoxic activities against cancer cell lines, demonstrating potential biomedical applications (Wang, Yang, Mei, & Yang, 2013).
Biological Activity Studies
- Research on 5-bromo-1H-indole-3-carbaldehyde and its derivatives has explored their antimicrobial activities. These studies have contributed to understanding the compound's potential in developing new antimicrobial agents (Attaby, Ramla, & Gouda, 2007).
Application in Drug Synthesis
- This compound has been used in the synthesis of various pharmaceutical agents, particularly in the creation of novel compounds with potential therapeutic effects such as anticonvulsant properties (Gautam, Gupta, & Yogi, 2021).
特性
IUPAC Name |
5-bromo-1-[2-(2-methylphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-13-4-2-3-5-18(13)22-9-8-20-11-14(12-21)16-10-15(19)6-7-17(16)20/h2-7,10-12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKROYNLXDCLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=C2C=CC(=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2503207.png)

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2503211.png)
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2503212.png)
![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)
![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)

![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2503219.png)
![N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2503220.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2503227.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)
![N-(4-chlorophenyl)-1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carboxamide](/img/structure/B2503230.png)